3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride
Description
Properties
IUPAC Name |
3-[(3-methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S.ClH/c1-9-6-11-4-3-5-12(14(11)15-8-9)21(19,20)16-10(2)7-13(17)18;/h3-6,8,10,16H,7H2,1-2H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJRKLCPFJGFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NC(C)CC(=O)O)N=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Sulfonamide vs. This difference impacts solubility and binding to targets like enzymes (e.g., carbonic anhydrase inhibitors often use sulfonamides) .
Quinoline Substitution Patterns The 3-methylquinolin-8-yl group in the target compound contrasts with the quinolin-3-yl group in 3-Methyl-2-(quinolin-3-yl)butanoic acid. Positional isomerism affects π-π stacking and steric interactions; 8-substituted quinolines may exhibit distinct pharmacokinetic profiles compared to 3-substituted analogs .
Salt Form and Solubility Hydrochloride salts (e.g., target compound vs. 3-ethyl-8-methylquinolin-2-amine hydrochloride) improve water solubility, critical for bioavailability. However, the sulfonamide group may reduce lipophilicity compared to non-sulfonamide quinoline derivatives .
Aromatic vs. Aliphatic Side Chains The phenyl group in (R)-3-Amino-4-phenylbutyric acid hydrochloride increases hydrophobicity compared to the quinoline-based target compound. This influences membrane permeability and metabolic stability .
Table 2: Hypothetical Pharmacological and Physicochemical Properties
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
